molecular formula C15H15NO B1427868 4-(Methyl(o-tolyl)amino)benzaldehyde CAS No. 41568-05-2

4-(Methyl(o-tolyl)amino)benzaldehyde

Cat. No.: B1427868
CAS No.: 41568-05-2
M. Wt: 225.28 g/mol
InChI Key: QINTZKNVUCIIKZ-UHFFFAOYSA-N
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Description

4-(Methyl(o-tolyl)amino)benzaldehyde is a compound with the molecular formula C15H15NO . In the compound, the dihedral angle between the aromatic rings is 49.64°. The crystal structure is stabilized by N-H⋯O, C-H⋯O and C-H⋯π hydrogen bonds .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a dihedral angle of 49.64° between the aromatic rings . This structure is stabilized by N-H⋯O, C-H⋯O, and C-H⋯π hydrogen bonds .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis and Structural Analysis : 4-(Methyl(o-tolyl)amino)benzaldehyde has been utilized as a precursor in the synthesis of complex molecules. For instance, it was involved in the synthesis of 4-[N, N-di(4-tolyl)amino] benzaldehyde-2-chloro benzoylhydrazone, where its structure was characterized by various spectroscopic techniques. The compound exhibited promising properties as a charge-transporting material, indicating its potential application in materials science (Liu et al., 2014).

Photophysics and Photochemistry

  • Aggregation-Induced Emission (AIE) : The compound exhibits unique photophysical properties, such as aggregation-induced emission. This feature was observed when fluorescence color change of 4-[bis(4-methylphenyl)amino]benzaldehyde could be induced by stimuli like stirring and heating, hinting at its potential in the development of new materials for optical and electronic applications (Kurita et al., 2013).

Application in Bioproduction

  • Benzaldehyde Bioproduction : It plays a role in the bioproduction of benzaldehyde, a compound with wide applications in the flavor industry. This process involves microbial biotransformation, indicating the potential of this compound in enhancing biotechnological processes (Craig & Daugulis, 2013).

Organic Synthesis

  • Intermediate in Drug Synthesis : This compound is an important intermediate in synthesizing biologically active intermediates for anticancer drugs, demonstrating its crucial role in pharmaceutical chemistry (Duan et al., 2017).

Material Science

  • Charge-Transporting Materials : Studies on compounds synthesized from this compound have shown potential as charge-transporting materials, indicating its significance in the field of electronics and material science (Liu et al., 2014).

Properties

IUPAC Name

4-(N,2-dimethylanilino)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO/c1-12-5-3-4-6-15(12)16(2)14-9-7-13(11-17)8-10-14/h3-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QINTZKNVUCIIKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N(C)C2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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